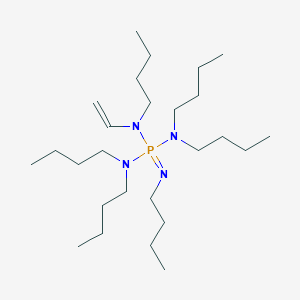
6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine is a chemical compound known for its unique structure and properties It belongs to the class of benzothiazines, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
The synthesis of 6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine typically involves multiple steps, starting from basic aromatic compounds. One common synthetic route includes:
Starting Material: 4-methylphenylamine and 2,3-dimethoxybenzaldehyde.
Formation of Schiff Base: The amine reacts with the aldehyde to form a Schiff base under acidic conditions.
Cyclization: The Schiff base undergoes cyclization with sulfur and a suitable oxidizing agent to form the benzothiazine ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it to the corresponding amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industry: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of inflammatory mediators or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar compounds to 6,7-Dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine include other benzothiazines and related heterocyclic compounds. For example:
- 6,7-Dimethoxy-4-(4-methylphenyl)-2-naphthoic acid
- 6,7-Dimethoxy-4-(4-methylphenyl)-N-(1-phenylethyl)-2-naphthamide
These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.
Propiedades
Número CAS |
91937-65-4 |
|---|---|
Fórmula molecular |
C17H17NO2S |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
6,7-dimethoxy-4-(4-methylphenyl)-2H-1,3-benzothiazine |
InChI |
InChI=1S/C17H17NO2S/c1-11-4-6-12(7-5-11)17-13-8-14(19-2)15(20-3)9-16(13)21-10-18-17/h4-9H,10H2,1-3H3 |
Clave InChI |
KAIAROAXJZGZRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NCSC3=CC(=C(C=C32)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)


![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)






